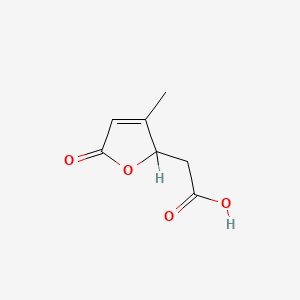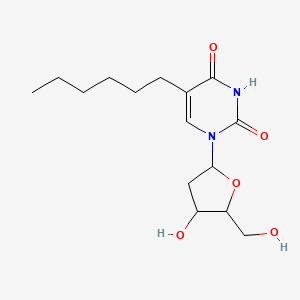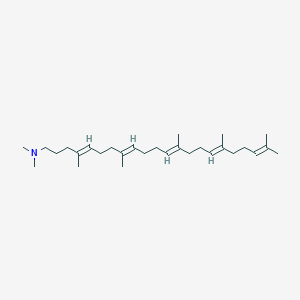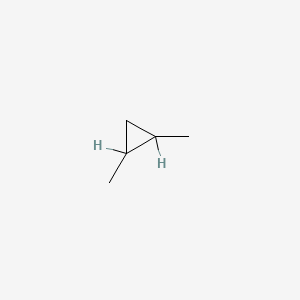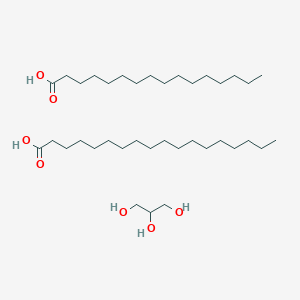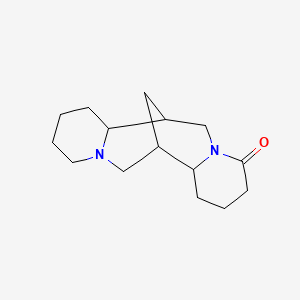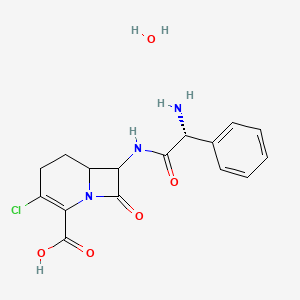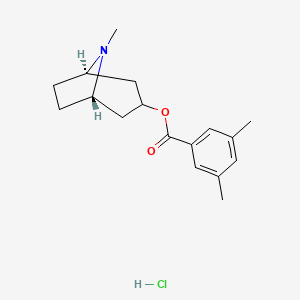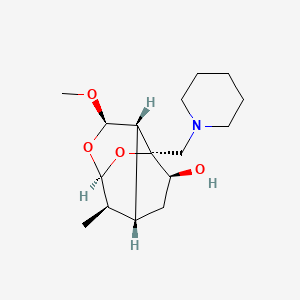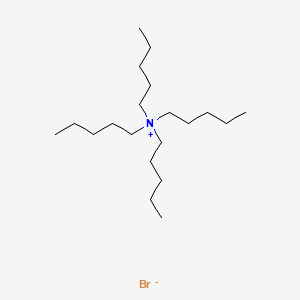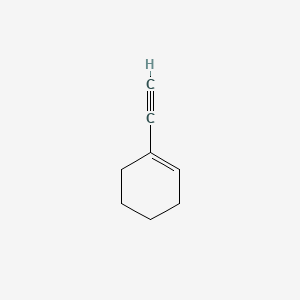
1-エチニルシクロヘキセン
概要
説明
1-Ethynylcyclohexene is an organic compound with the molecular formula C8H10. It is also known by other names such as (1-Cyclohexenyl)acetylene and Cyclohex-1-enylacetylene . This compound is characterized by the presence of an ethynyl group attached to a cyclohexene ring, making it a versatile intermediate in organic synthesis.
科学的研究の応用
1-Ethynylcyclohexene has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various organic synthesis reactions, including alkyne metathesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It serves as an intermediate in the production of various industrial chemicals.
作用機序
Target of Action
It serves as a substrate in various organic synthesis .
Mode of Action
1-Ethynylcyclohexene participates in alkyne metathesis reactions, where it undergoes a metathesis reaction with another alkyne compound in the presence of a suitable catalyst . This results in the formation of a new carbon-carbon bond, allowing for the creation of complex organic molecules .
Biochemical Pathways
Instead, it serves as a starting material for the synthesis of various functionalized cyclohexene derivatives through further chemical transformations . Its role in these reactions is to provide a platform for the introduction of specific functional groups or structural modifications, contributing to the diversity of organic compounds that can be synthesized in a research and development setting .
Pharmacokinetics
Its physical properties such as density (0903 g/mL at 25 °C (lit) ) can influence its behavior in a biological system.
Result of Action
At the molecular level, 1-Ethynylcyclohexene interacts with other reagents and catalysts to facilitate the formation of new chemical bonds, enabling the construction of molecular architectures for experimental purposes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Ethynylcyclohexene. For instance, it should be kept away from open flames, hot surfaces, and sources of ignition, and precautionary measures should be taken against static discharge . These factors can affect the safety and effectiveness of reactions involving 1-Ethynylcyclohexene.
生化学分析
Biochemical Properties
1-Ethynylcyclohexene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body. The interaction between 1-Ethynylcyclohexene and cytochrome P450 enzymes can lead to the formation of reactive intermediates that may further interact with other biomolecules, potentially leading to enzyme inhibition or activation .
Cellular Effects
1-Ethynylcyclohexene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, 1-Ethynylcyclohexene can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of 1-Ethynylcyclohexene involves its binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, 1-Ethynylcyclohexene can inhibit the activity of cytochrome P450 enzymes by forming a covalent bond with the heme group of the enzyme . This inhibition can result in altered metabolism of other substrates and changes in gene expression related to metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethynylcyclohexene can change over time. The stability and degradation of 1-Ethynylcyclohexene are important factors to consider. It has been observed that 1-Ethynylcyclohexene can degrade over time, leading to the formation of by-products that may have different biological activities . Long-term exposure to 1-Ethynylcyclohexene in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 1-Ethynylcyclohexene vary with different dosages in animal models. At low doses, 1-Ethynylcyclohexene may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, including liver toxicity and oxidative stress . These effects highlight the importance of dosage considerations in the use of 1-Ethynylcyclohexene in research and potential therapeutic applications .
Metabolic Pathways
1-Ethynylcyclohexene is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of 1-Ethynylcyclohexene, leading to the formation of reactive intermediates that can further interact with other biomolecules . The metabolic pathways of 1-Ethynylcyclohexene can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and overall cell function .
Transport and Distribution
The transport and distribution of 1-Ethynylcyclohexene within cells and tissues are influenced by its interactions with transporters and binding proteins. 1-Ethynylcyclohexene can be transported across cell membranes by specific transporters, and it can bind to proteins in the cytoplasm and other cellular compartments . These interactions can affect the localization and accumulation of 1-Ethynylcyclohexene within cells, influencing its biological activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 1-Ethynylcyclohexene is an important factor in its activity and function. 1-Ethynylcyclohexene can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization can be directed by targeting signals or post-translational modifications that guide 1-Ethynylcyclohexene to its site of action . The subcellular localization of 1-Ethynylcyclohexene can affect its interactions with biomolecules and its overall impact on cellular function .
準備方法
1-Ethynylcyclohexene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexenyl acetylene with pinacol borane in the presence of a catalyst such as lithium hexamethyldisilazide (LHMDS) and an organic solvent like toluene . The reaction is typically carried out under nitrogen protection to prevent unwanted side reactions.
化学反応の分析
1-Ethynylcyclohexene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert 1-Ethynylcyclohexene into different saturated or partially saturated compounds.
Substitution: It can participate in substitution reactions where the ethynyl group is replaced by other functional groups.
Common reagents used in these reactions include catalysts like palladium or ruthenium complexes, and conditions such as refluxing in methanol . The major products formed from these reactions vary widely and can include alkenes, alkynes, and other functionalized cyclohexene derivatives.
類似化合物との比較
1-Ethynylcyclohexene can be compared with other similar compounds such as:
Phenylacetylene: Another alkyne with a phenyl group instead of a cyclohexene ring.
Cyclohexylacetylene: Similar structure but with a cyclohexyl group instead of a cyclohexene ring.
4-Ethynyltoluene: Contains an ethynyl group attached to a toluene ring.
What sets 1-Ethynylcyclohexene apart is its unique combination of an ethynyl group with a cyclohexene ring, which imparts distinct reactivity and properties .
特性
IUPAC Name |
1-ethynylcyclohexene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h1,6H,3-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFHWNGVMWFBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073244 | |
| Record name | Cyclohexene, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
931-49-7 | |
| Record name | 1-Ethynylcyclohexene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=931-49-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynylcyclohexene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexene, 1-ethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ETHYNYLCYCLOHEXENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TJ42SRP2Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)
